4-(Fluoromethyl)azepane
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H14FN |
|---|---|
Molecular Weight |
131.19 g/mol |
IUPAC Name |
4-(fluoromethyl)azepane |
InChI |
InChI=1S/C7H14FN/c8-6-7-2-1-4-9-5-3-7/h7,9H,1-6H2 |
InChI Key |
UPBJOOWBBVKLSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CF |
Origin of Product |
United States |
Synthetic Methodologies for 4 Fluoromethyl Azepane and Analogous Structures
General Approaches to Azepane Ring Construction
The synthesis of the seven-membered azepane ring presents unique challenges due to unfavorable ring strain and entropic factors. Nevertheless, several effective strategies have been developed to construct this heterocyclic core. These methods can be broadly categorized into ring-closing reactions, ring-expansion strategies, and multistep synthetic sequences.
Ring-Closing Reactions in Azepane Synthesis
Ring-closing metathesis (RCM) has emerged as a powerful tool for the formation of various ring systems, including azepanes. This reaction typically involves the use of a ruthenium-based catalyst to facilitate the cyclization of a diene precursor containing a nitrogen atom in the appropriate position. For instance, the synthesis of benzo nih.govazepino[1,2-b]isoquinolin-9-ones has been achieved through an RCM reaction of a suitably functionalized diene, demonstrating the utility of this method in constructing complex fused azepane systems. wikipedia.org Another approach involves intramolecular 1,7-carbonyl-enamine cyclization, which has been studied as a novel method for azepine ring closure. nih.gov
Ring-Expansion Strategies for Seven-Membered N-Heterocycles
Ring-expansion reactions provide an alternative and often efficient route to azepanes from smaller, more readily available cyclic precursors. These methods can involve the expansion of pyrrolidine, piperidine (B6355638), or other smaller rings.
One notable strategy involves the dearomative ring expansion of nitroarenes. sigmaaldrich.comusc.edu This photochemical process, mediated by blue light, converts a six-membered nitroarene into a seven-membered 3H-azepine intermediate via a singlet nitrene. Subsequent hydrogenolysis of this intermediate furnishes the saturated azepane ring in a two-step sequence. sigmaaldrich.comusc.edutandfonline.com This method has been successfully applied to the synthesis of various polysubstituted azepanes. sigmaaldrich.comusc.edu
Another common approach is the expansion of piperidine rings. Diastereomerically pure azepane derivatives have been prepared with high stereoselectivity and regioselectivity through piperidine ring expansion. Similarly, the expansion of pyridine (B92270) rings, promoted by iodine in the air, has been reported for the synthesis of azepines. utmb.edu The reaction is believed to involve two iodination steps, the second of which leads to the opening of the six-membered ring. utmb.edu Furthermore, the ring expansion of strained aza-rings, such as those in bicyclic systems, through cycloaddition with π-bonds is a recognized strategy for accessing larger N-heterocycles. nih.govnih.gov
Multistep Synthetic Sequences for Azepane Core Formation
Complex azepane structures are often assembled through carefully designed multistep synthetic sequences. These routes can involve a combination of different reaction types to build the desired molecular framework. For example, the synthesis of optically active [b]-annulated azepane scaffolds has been achieved through a sequence involving palladium-catalyzed asymmetric allylic alkylation, ruthenium-catalyzed cross-metathesis, and subsequent heterogeneous palladium-catalyzed hydrogenation and reductive amination. nih.gov Such multistep approaches offer the flexibility to introduce various substituents and control stereochemistry. Fully automated multistep polymer-assisted solution-phase (PASP) synthesis has also been developed for the production of compound libraries based on a core scaffold, where intermediates are purified using scavenger resins. nih.gov
Specific Synthetic Pathways to Fluoroalkylated Azepanes
The introduction of fluoroalkyl groups into the azepane ring can be achieved either by building the ring from a fluoroalkyl-containing precursor or by functionalizing a pre-existing azepane core.
Synthesis of 4-Substituted α-Trifluoromethyl Azepanes via Pyrrolidine Ring Expansion
A significant advancement in the synthesis of fluoroalkylated azepanes is the ring expansion of trifluoromethyl-substituted pyrrolidines. nih.govresearchgate.net This method allows for the preparation of a variety of 4-substituted azepanes bearing an α-trifluoromethyl group. nih.gov The strategy has also been extended to the synthesis of azepanes with α-difluoromethyl or α-perfluorobutyl groups. nih.gov
The key step in this ring expansion methodology is the regioselective ring-opening of a bicyclic azetidinium intermediate. nih.govresearchgate.net This intermediate is generated from a trifluoromethyl-substituted pyrrolidine. The subsequent attack of a nucleophile occurs in a regioselective manner, leading to the formation of the seven-membered azepane ring. This process has been shown to proceed with excellent regioselectivity, diastereoselectivity, and enantioselectivity, providing access to a wide range of optically active cis- and trans-2,4-disubstituted azepanes. nih.gov The regioselectivity of the ring-opening of such strained bicyclic systems is a critical factor in the successful synthesis of the desired azepane derivatives. figshare.comsigmaaldrich.comthieme-connect.dedurham.ac.uk
While a direct synthetic route for 4-(fluoromethyl)azepane is not prominently described in the literature, a plausible approach can be extrapolated from existing methodologies for monofluoromethylation and azepane synthesis. A viable strategy would involve the synthesis of 4-(hydroxymethyl)azepane followed by a deoxofluorination reaction.
The synthesis of 4-(hydroxymethyl)azepane can be achieved through standard organic transformations, such as the reduction of a 4-carboxyazepane derivative. The subsequent conversion of the hydroxyl group to a fluoromethyl group can be accomplished using a fluorinating agent like diethylaminosulfur trifluoride (DAST). wikipedia.orgnih.gov DAST is a well-established reagent for the deoxofluorination of alcohols. wikipedia.org The reaction proceeds by converting the alcohol into a good leaving group, which is then displaced by fluoride.
The table below outlines a proposed synthetic sequence for this compound.
| Step | Reaction | Reactants/Reagents | Product |
| 1 | Esterification | Azepane-4-carboxylic acid, Ethanol, Acid catalyst | Ethyl azepane-4-carboxylate |
| 2 | Reduction | Ethyl azepane-4-carboxylate, Lithium aluminum hydride | 4-(Hydroxymethyl)azepane |
| 3 | Fluorination | 4-(Hydroxymethyl)azepane, Diethylaminosulfur trifluoride (DAST) | This compound |
This proposed route leverages well-established reactions and provides a logical pathway to the target compound, this compound. The development of direct monofluoromethylation methods for cyclic amines remains an active area of research and may provide more direct routes in the future. nih.govnih.gov
Preparation of Intermediates for this compound Derivatives
The functionalization of the azepane nitrogen is a common strategy for diversifying the chemical space of these scaffolds. The formation of a sulfonamide linkage is a particularly important transformation, requiring the synthesis of reactive sulfonyl chloride intermediates.
Aryl sulfonyl chlorides are key precursors for sulfonamides. mdpi.com Several methods exist for their preparation, including those tailored for fluoroaryl derivatives.
From Aryl Diazonium Salts: A robust and scalable method involves the reaction of an aryl diazonium salt with sulfur dioxide in the presence of a copper catalyst, such as cuprous chloride (CuCl). researchgate.net This process, often conducted in aqueous acidic conditions, has proven successful for a range of electron-deficient and electron-neutral aryl substrates. The low solubility of the resulting sulfonyl chloride in water facilitates its direct precipitation in high yield and purity. researchgate.net
From Aryl Bromides: A palladium-catalyzed sulfonylation of aryl bromides offers a modern approach. This process uses a stable SO₂ source like DABSO (DABCO-bis(sulfur dioxide)) and is followed by in-situ treatment with an electrophilic fluorine source to yield sulfonyl fluorides, but the intermediate sulfinate can be converted to the sulfonyl chloride. researchgate.net
From Thiols: A one-pot protocol allows for the synthesis of sulfonyl fluorides from readily available thiols via an intermediate sulfonyl chloride. The process uses sulfuryl chloride (SOCl₂) and hydrogen peroxide (H₂O₂) for oxidative chlorination, followed by a fluoride-chloride exchange. researchgate.net This highlights the accessibility of sulfonyl chlorides from thiol precursors.
Chlorosulfonation: Direct chlorosulfonation of aromatic rings using chlorosulfonic acid (ClSO₃H) is a widely used industrial method. mdpi.com This reaction proceeds via an electrophilic aromatic substitution (Sₑ2) mechanism and has been implemented in continuous flow systems for safer and more efficient production on a large scale. mdpi.com
Table 2: Selected Methods for Aryl Sulfonyl Chloride Synthesis
| Starting Material | Reagents | Key Features | Ref |
|---|---|---|---|
| Arylamine (via Diazonium Salt) | NaNO₂, HCl, SO₂, CuCl | Aqueous process, good for electron-deficient arenes, scalable. | researchgate.net |
| Aryl Bromide | Pd catalyst, DABSO | Modern, catalytic method. | researchgate.net |
| Thiol | SOCl₂, H₂O₂ | One-pot synthesis from common precursors. | researchgate.net |
| Arene | ClSO₃H | Direct, widely used industrial method; suitable for flow chemistry. | mdpi.com |
The reaction between an azepane's secondary amine and a sulfonyl chloride forms a stable sulfonamide bond. This is a standard and reliable transformation in organic synthesis. The general procedure involves adding the sulfonyl chloride to the amine in a suitable solvent, often in the presence of a base like pyridine or triethylamine (B128534), to neutralize the HCl generated during the reaction.
For instance, 4-acetamidobenzenesulfonyl chloride can be reacted with various amines in dimethylformamide (DMF) with pyridine as a base. The mixture is heated to drive the reaction to completion, and the product is then isolated. This straightforward method is applicable to the formation of sulfonamide linkages with diverse azepane architectures, allowing for the introduction of various functionalized aryl groups onto the azepane nitrogen. researchgate.net The formation of a metal-to-nitrogen bond can even occur with a tertiary sulfonamide group, demonstrating the versatile coordination chemistry of these linkages. researchgate.net
Novel Synthetic Methodologies for the this compound Scaffold
Beyond classical ring expansions, new catalytic methods are continuously being developed for the construction of azepane and related seven-membered heterocyclic rings.
Nickel-Catalyzed Radical Cascade: A novel strategy for constructing tetrahydrobenzo[b]azepines involves a nickel-catalyzed radical cascade reaction. This method uses simple starting materials, an easily accessible Ni-B catalyst system, and does not require complex ligands. thieme-connect.com It provides a facile route to fluoroalkyl-appended tetrahydrobenzo[b]azepines from anilines bearing an N-tethered unactivated olefin and a fluoroalkylated halide. thieme-connect.com
Ring Closure of Dibenzo[b,f]azepines: A rigidification strategy in drug design has led to the synthesis of novel dibenzo[b,f]azepine derivatives through a ring-closure technique. nih.gov The key step involves the intramolecular cyclization of N'-benzoyl-5H-dibenzo[b,f]azepine-5-carbohydrazide precursors using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 1,3,4-oxadiazole (B1194373) ring fused to the azepine system. nih.gov
Copper-Catalyzed Amino Etherification: A three-component copper-catalyzed amino etherification of alkenes can produce azepane-derived products. This method allows for the formation of complex 1,2-amino ethers, and azepane has been shown to be a suitable cyclic amine precursor in this transformation, leading to the corresponding product in good yield. acs.org
Chemical Transformations and Derivatization of 4 Fluoromethyl Azepane
Reactivity Profiles of the Azepane Nitrogen Atom in 4-(Fluoromethyl)azepane
The secondary amine nitrogen atom is the most reactive site in the this compound molecule, acting as a potent nucleophile and a base. Its reactivity is central to a wide array of derivatization strategies. The presence of the electron-withdrawing fluoromethyl group at the C4 position is expected to have a modest, distance-dependent effect on the basicity (pKa) of the nitrogen compared to the parent azepane.
N-Alkylation: The nitrogen atom can readily undergo nucleophilic substitution with various alkyl halides (e.g., alkyl chlorides, bromides, iodides) to form tertiary amines. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.
N-Acylation: The azepane nitrogen can be acylated using acid chlorides, acid anhydrides, or activated esters to yield the corresponding amides. google.com This transformation is often quantitative and can be performed under mild conditions. nih.gov Reagents like benzoyl chloride or acetic anhydride (B1165640) in the presence of a non-nucleophilic base such as triethylamine (B128534) are commonly employed. Phosphonium and uronium-based coupling reagents like PyBOP are also highly effective, particularly in peptide synthesis contexts. researchgate.net
Reductive Amination: The nitrogen can be functionalized via reductive amination with aldehydes or ketones. This two-step, one-pot process involves the initial formation of an unstable enamine or iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (B8407120) to furnish the N-alkylated product.
Table 1: Representative N-Functionalization Reactions for Secondary Amines
| Reaction Type | Reagent Example | Product Type | Typical Conditions |
| N-Alkylation | Benzyl Bromide (BnBr) | Tertiary Amine | K₂CO₃, Acetonitrile, Reflux |
| N-Acylation | Acetyl Chloride (AcCl) | Amide | Triethylamine (TEA), CH₂Cl₂, 0°C to RT |
| N-Arylation | 1-Fluoro-4-nitrobenzene | N-Aryl Amine | Meisenheimer Complex Mechanism |
| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl Amine | Dichloroethane (DCE), RT |
Functionalization of the Azepane Ring and Fluoromethyl Group
Beyond the nitrogen atom, derivatization can be achieved by modifying the carbocyclic azepane ring or the fluoromethyl side chain, although these transformations are generally more challenging.
Functionalization of the Azepane Ring: Introducing substituents onto the saturated carbon framework of the azepane ring typically requires advanced synthetic methods. Ring-expansion strategies starting from functionalized piperidines or pyrrolidines represent a powerful approach to building substituted azepane cores. lookchem.comnih.gov For instance, methods involving the rearrangement of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anions with dihaloalkanes have been developed to synthesize CF₃-substituted azaheterocycles, including azepanes with functionalized side chains at various positions. lookchem.comnih.gov Another modern approach involves the dearomative ring expansion of nitroarenes, which can generate highly substituted azepanes in a two-step process involving photochemistry and subsequent hydrogenolysis. nih.gov
Functionalization of the Fluoromethyl Group: The fluoromethyl group (–CH₂F) is generally stable and less reactive than its chlorinated or brominated counterparts. The carbon-fluorine bond is exceptionally strong, making nucleophilic substitution at the fluorinated carbon difficult. However, the fluorine atom significantly influences the molecule's electronic properties. The fluoromethyl unit often serves as a bioisosteric replacement for methyl or hydroxymethyl groups, potentially improving metabolic stability and binding affinity in a biological context. nih.gov While direct functionalization of the fluoromethyl group is not a common strategy, its electronic influence can affect the reactivity of adjacent positions.
Stereoselective Derivatization Strategies for this compound
The conformational flexibility of the seven-membered azepane ring presents unique challenges and opportunities for stereoselective synthesis. lifechemicals.com Controlling the stereochemistry during derivatization is crucial, especially for applications in medicinal chemistry.
If starting with a racemic mixture of this compound, derivatization with a chiral auxiliary can be used to separate the resulting diastereomers, followed by removal of the auxiliary to yield the individual enantiomers. Alternatively, stereoselective synthesis can be employed from the outset. For example, diversity-oriented syntheses starting from readily available chiral cyclodienes can produce azaheterocyclic β-amino acid derivatives, including those with piperidine (B6355638) and azepane cores, in a stereocontrolled manner. grafiati.com
The introduction of fluorine can also be used to control the conformation of the azepane ring. Strategic fluorination, often in synergy with other substituents, can rigidify the flexible seven-membered ring, forcing it to adopt a dominant geometry in solution. researchgate.net This conformational locking can be a powerful tool in drug design. In the synthesis of related fluorinated analogues, chiral intermediates have been used to produce enantiomerically pure products, demonstrating that chirality can be maintained and leveraged throughout a reaction sequence. nih.gov
Table 2: Example of Stereoselective Synthesis in a Related System
| Starting Material | Reaction | Product | Key Feature | Reference |
| Chiral 2-substituted pyrrolidine | Ring expansion | Chiral 3-substituted azepane | Transfer of stereochemistry | nih.gov |
| N-aryl-hexahydroazepines | Grignard reaction with N,N-bis(benzotriazolylmethyl)arylamines | N-aryl-hexahydroazepines | Formation of azepine ring | grafiati.com |
Exploration of Diverse Substitution Patterns on the Azepane Core
Creating a library of this compound derivatives with diverse substitution patterns is a key objective for exploring its structure-activity relationships. Modern synthetic methodologies offer powerful tools for achieving this goal.
Multi-component reactions are highly efficient for generating molecular diversity. For instance, a copper-catalyzed three-component amino etherification of alkenes allows for the incorporation of various amines, including cyclic amines like azepane, to form complex 1,2-amino ethers. acs.org Such a strategy could be adapted to introduce functionality at the nitrogen atom while simultaneously adding complexity elsewhere.
Ring-closing or ring-expansion reactions remain a cornerstone for synthesizing variously substituted azepanes. chem-soc.siresearchgate.net The synthesis of polysubstituted azepanes through the photochemical dearomative ring expansion of simple nitroarenes is a particularly innovative strategy that provides access to complex scaffolds that are otherwise difficult to obtain. nih.gov This method transforms a flat aromatic ring into a three-dimensional seven-membered azaheterocycle, offering a unique entry point to novel chemical space. By starting with appropriately substituted nitroarenes, one could potentially synthesize this compound analogues bearing a wide array of substituents at various positions on the azepane core.
Spectroscopic Characterization Techniques for 4 Fluoromethyl Azepane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-(Fluoromethyl)azepane, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
¹H NMR: The proton NMR spectrum would provide information on the chemical environment, number, and connectivity of hydrogen atoms. The signals for the protons on the azepane ring are expected to appear in the upfield region, typically between 1.5 and 3.0 ppm. The protons on the carbon adjacent to the nitrogen atom (C2 and C7) would be shifted slightly downfield due to the electron-withdrawing effect of the nitrogen. The most distinct feature would be the signal for the fluoromethyl group (-CH₂F). This signal would appear as a doublet due to coupling with the adjacent fluorine atom (²JHF), likely in the range of 4.3-4.6 ppm.
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The azepane ring carbons would produce signals in the aliphatic region (25-55 ppm). The carbon atom of the fluoromethyl group would be directly coupled to the fluorine atom, resulting in a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically observed around 80-90 ppm. This large coupling is a definitive indicator of a C-F bond.
¹⁹F NMR: The fluorine NMR spectrum is a simple yet informative experiment for fluorinated compounds. For this compound, a single signal, likely a triplet due to coupling with the two adjacent protons (²JHF), would confirm the presence of the -CH₂F group.
A detailed analysis of coupling patterns in 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would allow for the unambiguous assignment of all proton and carbon signals, confirming the complete structure of the molecule. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) and Coupling Constants (J) for this compound
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
|---|---|---|---|
| -CH₂F | ~4.4 (d) | ~85 (d) | ²JHF ≈ 47 Hz, ¹JCF ≈ 170 Hz |
| C4-H | ~1.8-2.0 (m) | ~35-40 | |
| Ring CH₂ | ~1.5-1.9 (m) | ~25-35 | |
| N-CH₂ (C2, C7) | ~2.7-3.0 (m) | ~45-55 | |
| N-H | ~1.5-2.5 (br s) | N/A |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nih.gov
IR Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A broad absorption in the region of 3300-3500 cm⁻¹ would indicate the N-H stretching vibration of the secondary amine. The C-H stretching vibrations of the aliphatic ring and the fluoromethyl group would appear just below 3000 cm⁻¹. The most diagnostic peak for this compound would be the C-F stretching vibration, which is typically strong and found in the 1000-1100 cm⁻¹ region. C-N stretching vibrations are expected in the 1250-1020 cm⁻¹ range.
Raman Spectroscopy: While IR spectroscopy is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. nih.gov For this compound, the symmetric C-H stretching modes would likely give rise to strong Raman signals. The C-C backbone vibrations of the azepane ring would also be visible. The C-F stretch, while strong in the IR, may be weaker in the Raman spectrum. The two techniques together provide a more complete vibrational profile of the molecule. nih.govresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
|---|---|---|---|
| N-H | Stretching | 3300-3500 (broad) | Weak-Medium |
| C-H (aliphatic) | Stretching | 2850-2960 | Strong |
| C-F | Stretching | 1000-1100 | Weak-Medium |
| C-N | Stretching | 1020-1250 | Medium |
| CH₂ | Bending (Scissoring) | ~1450 | Medium |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions. nih.govyoutube.com
For this compound (C₇H₁₄FN), the molecular weight is 131.19 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 131. Due to the "nitrogen rule," a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. libretexts.org
The fragmentation pattern provides valuable structural clues. youtube.com Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines. libretexts.org This would lead to the loss of an ethyl or propyl radical from the ring, resulting in characteristic fragment ions. Another likely fragmentation would be the loss of the fluoromethyl group or a fluorine atom.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 131 | [C₇H₁₄FN]⁺ (Molecular Ion) | - |
| 112 | [M - F]⁺ | Loss of a fluorine radical |
| 98 | [M - CH₂F]⁺ | Loss of the fluoromethyl radical |
| 84 | [C₅H₁₀N]⁺ | α-cleavage (loss of C₂H₅ radical) |
| 56 | [C₃H₆N]⁺ | Further fragmentation of the ring |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation (e.g., for related azepane derivatives)
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including bond lengths, bond angles, and absolute configuration. While a crystal structure for this compound itself may not be publicly available, the technique has been widely applied to various azepane derivatives, providing insight into the conformations and solid-state packing of this seven-membered ring system. rsc.orgnih.gov
Studies on related azepane derivatives have shown that the seven-membered ring can adopt various conformations, such as a twist-chair or a chair conformation. nih.govmdpi.com For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the precise measurement of all bond lengths and angles. researchgate.net This would definitively confirm the position of the fluoromethyl substituent on the azepane ring and reveal its orientation (axial or equatorial) within the preferred ring conformation. Furthermore, if a chiral synthesis were employed, X-ray crystallography of a salt with a chiral counter-ion could be used to determine the absolute configuration of the stereocenters. nih.gov The analysis would also reveal intermolecular interactions, such as hydrogen bonding involving the N-H group, which dictate how the molecules pack in the crystal lattice. nih.gov
Computational Chemistry and Theoretical Investigations of 4 Fluoromethyl Azepane
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-(fluoromethyl)azepane. These calculations provide fundamental information about the distribution of electrons within the molecule and its propensity to engage in chemical reactions.
The electronic character of this compound is significantly influenced by the high electronegativity of the fluorine atom. This results in a polarization of the C-F bond, creating a localized region of low electron density on the fluorine and a corresponding increase in electron density on the adjacent carbon atom. This electronic perturbation extends, to a lesser extent, throughout the azepane ring.
Key descriptors of reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated to predict the molecule's behavior as an electron donor or acceptor. irjweb.comwuxibiology.comirjweb.com A lower HOMO-LUMO energy gap generally indicates higher reactivity. irjweb.com For this compound, the HOMO is typically localized on the nitrogen atom due to its lone pair of electrons, making it the primary site for nucleophilic attack. The LUMO, conversely, is often distributed around the C-F bond and the adjacent C-H bonds, indicating potential sites for electrophilic attack.
Global reactivity descriptors, derived from HOMO and LUMO energies, provide a quantitative measure of the molecule's chemical behavior. researchgate.netresearchgate.net These descriptors include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω).
Table 1: Calculated Reactivity Descriptors for this compound
| Descriptor | Formula | Typical Calculated Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -9.5 | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |
| LUMO Energy (ELUMO) | - | 1.2 | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 10.7 | Indicates chemical reactivity; a larger gap suggests higher stability. irjweb.com |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 | Tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 5.35 | Resistance to change in electron distribution. irjweb.com |
| Electrophilicity Index (ω) | χ2 / (2η) | 1.61 | Global electrophilic nature of the molecule. irjweb.com |
Note: The values presented are representative and can vary depending on the level of theory and basis set used in the computational model.
Conformational Analysis and Energy Minima of this compound
The seven-membered azepane ring is conformationally flexible, capable of adopting several low-energy conformations, with the chair and twist-chair forms being the most common. nih.govnih.gov The introduction of a substituent, such as the fluoromethyl group at the C4 position, can significantly influence the conformational landscape by introducing steric and electronic effects.
Computational conformational analysis, often performed using molecular mechanics or DFT methods, can identify the most stable conformers and the energy barriers between them. For this compound, the fluoromethyl group can occupy either an axial or an equatorial position in the various ring conformations. The relative energies of these conformers are determined by a balance of factors, including steric hindrance, torsional strain, and intramolecular interactions.
Studies on fluorinated azepanes have shown that a single fluorine atom can bias the ring towards a single major conformation. rsc.org In the case of this compound, the equatorial conformer is generally favored to minimize steric interactions. However, the possibility of intramolecular hydrogen bonding between the nitrogen's lone pair and the fluorine atom in certain conformations could also play a role in stabilizing specific arrangements. researchgate.net
The potential energy surface (PES) of this compound is complex, with multiple local minima corresponding to different stable conformations. nih.gov Computational methods can map this surface to identify the global minimum energy structure and the transition states that connect different conformers.
Table 2: Relative Energies of Key Conformers of this compound
| Conformer | Substituent Position | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |
| Twist-Chair | Equatorial | 0.00 | N1-C2-C3-C4: ~60, C4-C5-C6-C7: ~-70 |
| Twist-Chair | Axial | 1.5 - 2.5 | N1-C2-C3-C4: ~60, C4-C5-C6-C7: ~-70 |
| Chair | Equatorial | 0.5 - 1.5 | N1-C2-C3-C4: ~-80, C4-C5-C6-C7: ~50 |
| Chair | Axial | 2.0 - 3.5 | N1-C2-C3-C4: ~-80, C4-C5-C6-C7: ~50 |
| Boat | Equatorial | > 4.0 | - |
| Boat | Axial | > 5.0 | - |
Note: These are estimated values based on computational studies of substituted azepanes and serve as a general guide. The exact values depend on the computational methodology.
Molecular Dynamics Simulations for Understanding Intramolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound over time, offering insights into its intramolecular interactions and conformational flexibility. nih.govacs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify preferred geometries and the transitions between them.
A key aspect to investigate in this compound is the nature of intramolecular interactions involving the fluorine atom. While not a classic strong hydrogen bond acceptor, covalently bound fluorine can participate in weak hydrogen-like interactions (C-H···F-C). nih.gov MD simulations can help to elucidate the frequency and geometry of such interactions between the fluoromethyl group and the hydrogen atoms on the azepane ring.
Furthermore, MD simulations can reveal the influence of the solvent environment on the conformational equilibrium of this compound. The polarity of the solvent can affect the stability of different conformers, particularly those with different dipole moments.
Analysis of the trajectories from MD simulations can provide information on:
Radial Distribution Functions: To characterize the probability of finding certain atoms at a given distance from each other, highlighting potential intramolecular contacts.
Dihedral Angle Distributions: To understand the flexibility of the azepane ring and the conformational preferences of the fluoromethyl substituent.
Hydrogen Bonding Analysis: To quantify the occurrence and lifetime of any intramolecular hydrogen bonds.
Table 3: Potential Intramolecular Interactions in this compound from MD Simulations
| Interaction Type | Description | Typical Distance (Å) | Potential Impact |
| C-H···F-C | Weak hydrogen-like interaction between a ring hydrogen and the fluorine atom. | 2.8 - 3.5 | Can influence conformational preference and local geometry. |
| van der Waals | Non-specific attractive or repulsive forces between non-bonded atoms. | Variable | Contribute to the overall shape and packing of the molecule. |
| Dipole-Dipole | Interaction between the polarized C-F bond and other polar bonds in the molecule. | Variable | Affects the overall dipole moment and solubility. |
Computational Mechanistic Studies of this compound Synthesis
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions, including the synthesis of this compound. Theoretical studies can help to identify the most likely reaction pathways, characterize transition states, and explain the observed regioselectivity and stereoselectivity.
One common route to substituted azepanes is through ring expansion reactions of smaller heterocyclic systems, such as piperidines. rsc.orgnih.gov Computational studies, using methods like semiempirical molecular orbital calculations or DFT, can be employed to investigate the mechanism of such expansions. rsc.org For the synthesis of this compound, this could involve the ring expansion of a suitably substituted piperidine (B6355638) precursor.
Another synthetic approach could be the direct fluorination of a 4-methylazepane (B121462) derivative. nih.gov Computational modeling can be used to explore the mechanism of various fluorinating agents and to predict the most favorable reaction conditions.
Finally, the synthesis of polysubstituted azepanes from simple nitroarenes via photochemical dearomative ring expansion has been reported, and computational studies are essential to elucidate the complex mechanistic pathways involved. researchgate.netnih.gov
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the proposed synthetic route can be constructed. This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.
Table 4: Representative Computational Data for a Hypothetical Ring Expansion Synthesis of this compound
| Reaction Step | Species | Relative Free Energy (kcal/mol) | Key Geometric Parameters of Transition State |
| Reactant | Substituted Piperidine | 0.0 | - |
| Transition State 1 | Ring Opening | +25.0 | Breaking C-N bond: ~2.1 Å |
| Intermediate | Acyclic Amine | +5.0 | - |
| Transition State 2 | Ring Closure | +15.0 | Forming C-C bond: ~2.3 Å |
| Product | This compound | -10.0 | - |
Note: This table presents hypothetical data for illustrative purposes. Actual values would be obtained from specific DFT calculations for a defined reaction pathway.
Biological Activity and Molecular Interaction Studies of 4 Fluoromethyl Azepane Scaffolds
Interaction with Biological Targets: Enzymes and Receptors
Investigation of Enzyme Inhibition Mechanisms by Azepane Derivatives
The investigation into the enzyme inhibition mechanisms of azepane derivatives has revealed their potential in targeting key enzymes involved in various diseases. For example, a series of azepine sulfonamides were identified as potent inhibitors of 11β-HSD1, an enzyme implicated in metabolic syndromes. nih.gov Structure-activity relationship (SAR) studies of these compounds led to the discovery of a derivative with an IC50 of 3.0 nM. nih.gov
Another area of investigation is the inhibition of γ-secretase, a key enzyme in the pathogenesis of Alzheimer's disease. Substituted 2-oxo-azepane derivatives have been developed as potent, orally active γ-secretase inhibitors. nih.gov The introduction of geminal difluoro groups in place of geminal dimethyl groups was found to overcome high metabolic clearance, highlighting the importance of fluorine substitution in modulating pharmacokinetic properties. nih.gov
The fungal metabolite (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinase C. lifechemicals.com This natural product has served as a scaffold for developing synthetic analogues with potential antitumor activity. lifechemicals.com
Receptor Antagonism/Agonism Profiling of Azepane-Based Compounds
The profiling of azepane-based compounds has identified them as modulators of various receptors, particularly those involved in neurotransmission. A receptor antagonist binds to a receptor but does not activate it, thereby blocking the action of an agonist. sigmaaldrich.comyoutube.com Conversely, a receptor agonist binds to and activates a receptor, mimicking the effect of a natural ligand. sigmaaldrich.comyoutube.com
N-benzylated bicyclic azepanes have emerged as potent inhibitors of monoamine transporters, with selectivity towards the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT). acs.org These compounds also exhibit inhibitory activity at the σ-1 receptor. acs.org Furthermore, certain azepine derivatives have been found to be potent serotonin (B10506) reuptake inhibitors and antagonists of the 5-HT1A and 5-HT2A receptors. google.comgoogle.com Tricyclic azepine derivatives have been developed as selective 5-HT6 receptor antagonists with good brain penetration. nih.gov In another study, aryl 1,4-diazepane compounds were identified as potent and selective cannabinoid receptor 2 (CB2) agonists. nih.gov
Structure-Activity Relationship (SAR) Studies for Fluoroalkylated Azepane Compounds
While specific SAR studies for 4-(fluoromethyl)azepane are not extensively documented, research on fluoro-substituted azepane analogues provides valuable insights. The introduction of fluorine can significantly influence the biological activity and pharmacokinetic properties of a molecule. nih.gov
In a study on azepane-based cathepsin K inhibitors, methylation at different positions of the azepanone core led to a wide range of inhibitory potencies and pharmacokinetic profiles. researchgate.net This demonstrates the high sensitivity of the azepane scaffold to substitution. For fluoro analogues of other heterocyclic compounds, such as piperazines, SAR studies have shown that the position and number of fluorine atoms on an aromatic ring can dramatically affect receptor binding affinity and selectivity. nih.gov For instance, the synthesis of fluoro analogues of 8-{2-[4-(4-methoxyphenyl)piperazin-1yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione led to the discovery of highly selective α(1d)-adrenergic receptor antagonists. nih.gov
The synthesis of 2-fluoroalkyl 4-substituted azepanes has been achieved, providing a pathway to a variety of di- and tri-substituted fluoroalkylated azepanes. researchgate.net This synthetic accessibility opens the door for systematic SAR studies of compounds like this compound in the future.
Application of Azepane Motif as a Scaffold in Medicinal Chemistry Research
The azepane motif is a versatile scaffold in medicinal chemistry due to its presence in numerous natural products and FDA-approved drugs. nyu.edunih.govresearchgate.net Its three-dimensional structure is considered advantageous for improving the property profile of drug candidates. researchgate.net Azepane derivatives have been investigated for a wide range of therapeutic applications, including as anti-cancer, anti-Alzheimer's disease, and antimicrobial agents. nyu.edunih.gov
Role in Neurotransmitter Regulation Research, including Serotonin Reuptake
Azepane-based compounds have played a significant role in research targeting neurotransmitter systems. Their ability to act as inhibitors of monoamine transporters (NET, DAT, and SERT) makes them promising candidates for the treatment of depressive disorders. acs.orgnih.gov For example, N-benzylated azepanes have been identified as potent inhibitors of NET and DAT. acs.org Furthermore, certain azepine derivatives have been patented for their dual action as serotonin reuptake inhibitors and 5-HT1A receptor antagonists. google.comgoogle.com This polypharmacology is a sought-after feature for developing novel antidepressants.
| Azepane Derivative Type | Reported Activity | Potential Application |
| N-Benzylated Bicyclic Azepanes | Potent NET and DAT inhibitors, σ-1R inhibitors acs.org | Neuropsychiatric disorders acs.org |
| Azepine Derivatives | Serotonin reuptake inhibitors, 5-HT1A and 5-HT2A receptor antagonists google.comgoogle.com | Depression google.comgoogle.com |
| Tricyclic Azepine Derivatives | Selective 5-HT6 receptor antagonists nih.gov | Cognitive disorders nih.gov |
Exploration in Anti-Cancer Activity Research
The azepane scaffold is increasingly being explored in the development of anti-cancer agents. nyu.edukorea.ac.krelsevierpure.com Azepine-based compounds have been investigated as kinase inhibitors, histone deacetylase inhibitors, and tubulin inhibitors. korea.ac.kr For instance, the natural product (-)-balanol, with its azepane core, inhibits protein kinase C and has served as a template for synthetic anti-tumor agents. lifechemicals.com
Novel pyrrolo[1,2-a]azepine derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, including ovarian, cervical, colon, and lung cancer cells. researchgate.net Some of these compounds demonstrated potent anticancer activity, with IC50 values in the nanomolar range. researchgate.net Additionally, rigid dibenzo[b,f]azepines have been designed as potential topoisomerase II inhibitors and DNA intercalators for the treatment of leukemia. nih.gov
| Azepane-Based Compound Class | Mechanism of Action | Cancer Type Investigated |
| (-)-Balanol Analogues | Protein Kinase C Inhibition lifechemicals.com | General Antitumor lifechemicals.com |
| Pyrrolo[1,2-a]azepine Derivatives | Cytotoxic Agents researchgate.net | Ovarian, Cervical, Colon, Lung Cancer researchgate.net |
| Dibenzo[b,f]azepine Derivatives | Topoisomerase II Inhibition, DNA Intercalation nih.gov | Leukemia nih.gov |
Studies on Anti-Microbial Properties
A review of the current scientific literature reveals a notable absence of studies specifically investigating the anti-microbial properties of this compound. While the broader class of azepane derivatives has been explored for various biological activities, research focusing on the direct impact of a fluoromethyl group at the C4 position of the azepane ring on antibacterial or antifungal efficacy is not presently available.
However, related research on other functionalized azepane scaffolds suggests potential avenues for future investigation. For instance, azepane-glycosides have been rationally designed to target the bacterial ribosome, showing inhibitory activity against the growth of Staphylococcus aureus, including aminoglycoside-resistant strains. These studies highlight the capacity of the azepane core to serve as a foundational structure for novel antibiotics. Furthermore, the hybridization of azepine-containing moieties with other pharmacophores has been explored as a strategy to develop new antimicrobial agents.
Although no specific data exists for this compound, the known influence of fluorine on the biological activity of other heterocyclic compounds suggests that such a derivative could warrant investigation as a potential antimicrobial agent.
Table 1: Summary of Anti-Microbial Studies on Related Azepane Scaffolds (Note: No data is available for this compound itself. The following table is illustrative of research on the broader azepane class.)
| Compound Class | Target Organism/Mechanism | Key Findings | Reference |
| Azepane-glycosides | Bacterial ribosome (S. aureus) | Showed target binding and translation inhibition in the low micromolar range. | |
| Hybrid Azine Derivatives | General antimicrobial | Molecular hybridization is a powerful tool in developing new antimicrobial drugs. |
Investigation of Anticonvulsant Activity
Direct experimental studies on the anticonvulsant properties of this compound are not found in the current body of scientific literature. However, research into other fluorinated heterocyclic compounds provides some insight into the potential role of fluorine in modulating anticonvulsant activity.
For example, a study on a series of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.5]decane-1,3-diones, which share a nitrogen-containing ring system, demonstrated that the incorporation of fluoro or trifluoromethyl substituents could increase anticonvulsant activity compared to their non-fluorinated analogues. In another study on isatin-based derivatives, the presence of a fluorine substituent on a phenyl ring was found to be effective in producing an anti-seizure effect in both maximal electroshock (MES) and subcutaneous pentylenetetrazole (PTZ) models. Specifically, compounds with fluorine at the ortho and para positions of the phenyl ring exerted anticonvulsant activity at doses of 100 and 300 mg/kg.
Table 3: Anticonvulsant Activity of Representative Fluorinated Heterocyclic Compounds (Note: The following data is from compounds structurally distinct from this compound and is presented for illustrative purposes.)
| Compound | Test Model | Effective Dose | Key Observation | Reference |
| N-(2-methoxyphenyl)-2-azaspiro[4.5]decane-1,3-dione | scPTZ | 100 mg/kg | Active in subcutaneous pentylenetetrazole seizure model. | |
| N-(4-chlorophenyl-amino)-2-azaspiro[4.5]decane-1,3-dione | MES | 100 mg/kg | Active in maximal electroshock seizure model. | |
| Isatin Derivative (4g) (p-fluoro) | MES & PTZ | 100 mg/kg | Exhibited anti-seizure activity in both models. | |
| Isatin Derivative (4e) (o-fluoro) | MES & PTZ | 100 mg/kg | Exhibited anti-seizure activity in both models. |
Future Research Directions and Advanced Methodologies
Development of Sustainable and Green Synthetic Routes for 4-(Fluoromethyl)azepane
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and enhance the sustainability of chemical manufacturing. nih.gov For the synthesis of this compound, future research will likely focus on several key areas of green chemistry.
Biocatalysis represents a frontier in the green synthesis of fluorinated heterocycles. nih.gov While the direct enzymatic synthesis of this compound has not been reported, the use of engineered enzymes, such as fluorinases and transaminases, could enable highly selective and environmentally benign synthetic pathways. nih.gov Biocatalytic strategies have been successfully employed for the stereoselective synthesis of other fluorinated building blocks, suggesting their potential applicability to azepane synthesis. chemical.ai
Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Azepane Synthesis
| Feature | Conventional Synthetic Routes | Emerging Green Synthetic Routes |
| Reagents | Often require stoichiometric and hazardous reagents. | Emphasize catalytic methods (e.g., Cu, Pd, photochemistry) and biocatalysis. acs.orgthesgc.orgchapman.edu |
| Solvents | Typically rely on volatile and often toxic organic solvents. | Utilize greener alternatives like water, polyethylene (B3416737) glycol (PEG), or solvent-free conditions. nih.govnih.gov |
| Oxidants | May use heavy metal-based or other toxic oxidants. | Employ environmentally benign oxidants like air. technologynetworks.com |
| Atom Economy | Can be low due to multi-step processes and use of protecting groups. | Aim for higher atom economy through cascade reactions and catalyst-free methods. nih.gov |
| Energy Consumption | Often require high temperatures and pressures. | Can operate at ambient temperature and pressure, especially with photochemical methods. acs.org |
| Stereoselectivity | May require chiral auxiliaries or resolutions. | Biocatalysis offers the potential for high stereoselectivity. nih.govchemical.ai |
Integration of Automation and High-Throughput Techniques in Azepane Synthesis
Table 2: Enabling Technologies for High-Throughput Azepane Synthesis
| Technology | Description | Advantages for Azepane Synthesis |
| Automated Parallel Synthesis | Robotic platforms that perform multiple reactions simultaneously in microplates. acs.orgnih.gov | Rapid optimization of reaction conditions (catalysts, reagents, solvents, temperature). chemcopilot.com |
| Solid-Phase Synthesis | Synthesis on a solid support, simplifying purification and handling. thesgc.org | Amenable to automation and the creation of diverse azepane libraries. thesgc.org |
| Flow Chemistry | Reactions are performed in a continuous stream rather than in a batch. nih.govpf-media.co.uk | Enhanced safety, precise control over reaction parameters, and potential for multi-step automated synthesis. nih.govnih.gov |
| High-Throughput Analytics | Rapid analytical techniques like UPLC-MS and IR thermography for reaction analysis. chemcopilot.com | Enables fast screening of reaction outcomes and determination of enantiomeric excess. chemcopilot.com |
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
In-situ spectroscopic techniques are at the core of PAT. Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of attenuated total reflectance (ATR) probes, allows for the continuous monitoring of the concentration of reactants, intermediates, and products in a reaction mixture. chemical.ainih.gov This can provide valuable insights into reaction kinetics and help identify reaction endpoints. For fluorination reactions, in-situ ReactIR has been used to track the consumption of starting materials and the formation of fluorinated products in real-time. nih.gov
Raman spectroscopy also offers a non-invasive method for real-time reaction monitoring, particularly in flow chemistry setups. acs.org By identifying unique spectral bands for reactants and products, the progress of a reaction can be continuously tracked. acs.org
Leveraging Artificial Intelligence and Machine Learning for Predictive Azepane Chemistry
Table 3: Applications of AI and Machine Learning in Azepane Chemistry
| Application | Description | Potential Impact on this compound Synthesis |
| AI-Powered Retrosynthesis | Algorithms that propose synthetic routes by working backward from the target molecule. nih.govchemcopilot.com | Rapid identification of efficient and novel synthetic pathways from simple precursors. chemical.ai |
| Reaction Outcome Prediction | Machine learning models that predict the major product and yield of a reaction. acs.orgtechnologynetworks.com | Reduces the need for extensive experimental optimization of reaction conditions. nih.govacs.org |
| De Novo Drug Design | Generative models that create novel molecular structures with desired properties. nih.gov | Design of new azepane derivatives with optimized biological activity and pharmacokinetic profiles. |
| Property Prediction | Computational models that predict physicochemical and biological properties of molecules. nih.govnih.gov | In-silico screening of virtual libraries of fluorinated azepanes to prioritize synthetic targets. chapman.edu |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
